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Compound of Interest

Compound Name: Cdk/hdac-IN-2

Cat. No.: B15140864

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cdk/hdac-IN-2, a potent dual inhibitor of
Cyclin-Dependent Kinases (CDKs) and Histone Deacetylases (HDACSs). This document details
its mechanism of action, impact on gene expression, and the experimental methodologies used
to characterize its activity.

Core Mechanism of Action

Cdk/hdac-IN-2 exerts its biological effects by simultaneously targeting two critical classes of
enzymes involved in cell cycle regulation and epigenetic modification. By inhibiting specific
CDKs, it directly interferes with the cell cycle machinery, leading to cell cycle arrest.
Concurrently, its inhibition of HDACs alters the chromatin landscape, leading to the re-
expression of silenced tumor suppressor genes and the induction of apoptosis. This dual-action
mechanism provides a synergistic anti-cancer effect.

The primary molecular targets of Cdk/hdac-IN-2 are HDAC1, HDAC2, HDAC3, HDACS8, CDK1,
and CDK2.[1] The coordinated inhibition of these enzymes disrupts fundamental cellular
processes, making this compound a subject of significant interest in oncology research.

Quantitative Inhibition Profile

The inhibitory activity of Cdk/hdac-IN-2 has been quantified against a panel of CDK and HDAC
enzymes. The half-maximal inhibitory concentrations (IC50) are summarized in the table below,
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providing a clear comparison of its potency against various targets.

Target Enzyme IC50 (nM)
HDAC1 6.4
HDAC2 0.25
HDAC3 45
HDACG6 >1000
HDACS8 >1000
CDK1 8.63
CDK2 0.30 (uM)
CDK4 >1000
CDK®6 >1000
CDK7 >1000

Data sourced from MedChemExpress product information.[1][2]

Signaling Pathways and Cellular Effects

Cdk/hdac-IN-2 modulates signaling pathways that govern cell cycle progression and
apoptosis. Its primary cellular effects include the induction of G2/M phase cell cycle arrest and
the initiation of programmed cell death.

Cell Cycle Regulation Pathway

The inhibitory action of Cdk/hdac-IN-2 on CDK1 and CDK2 disrupts the normal progression of
the cell cycle. CDK1 is a key regulator of the G2/M transition, and its inhibition prevents cells
from entering mitosis. CDK2 is crucial for the G1/S transition, and its inhibition contributes to
cell cycle arrest. The dual inhibition of these kinases leads to a robust halt in cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cdk/hdac-IN-2: A Technical Guide to its Regulation of
Gene Expression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15140864#cdk-hdac-in-2-regulation-of-gene-
expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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